N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide

Lipophilicity Physicochemical differentiation HPLC retention

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide is a synthetic anthraquinone-benzamide hybrid with the molecular formula C22H14ClNO3 and a calculated molecular weight of approximately 375.8 g/mol. The compound contains a 4-chloro-9,10-anthraquinone core linked via an amide bond at position 1 to a 4-methylbenzamide moiety.

Molecular Formula C22H14ClNO3
Molecular Weight 375.8 g/mol
Cat. No. B11705062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide
Molecular FormulaC22H14ClNO3
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C22H14ClNO3/c1-12-6-8-13(9-7-12)22(27)24-17-11-10-16(23)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11H,1H3,(H,24,27)
InChIKeyQYDICSXJKMSFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide: Structural Profile, Physicochemical Properties, and Closest Chemical Analogs for Research Sourcing


N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide is a synthetic anthraquinone-benzamide hybrid with the molecular formula C22H14ClNO3 and a calculated molecular weight of approximately 375.8 g/mol [1]. The compound contains a 4-chloro-9,10-anthraquinone core linked via an amide bond at position 1 to a 4-methylbenzamide moiety. Its closest structural comparator is N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide (CAS 81-45-8, MW 361.78 g/mol), which differs only by the absence of the para-methyl group on the benzamide ring [2]. This compound belongs to the broader class of amidoanthraquinones, which have been investigated for DNA intercalation, telomerase inhibition, and anticancer applications [3]. The presence of both a chloro substituent (serving as a synthetic handle for further derivatization) and a 4-methylbenzamide group (modulating lipophilicity and hydrogen-bonding) distinguishes it from simpler aminoanthraquinone precursors [4].

Procurement Caveat for N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide: Substitution Pattern Dictates DNA Binding, In Vivo Activity, and Synthetic Utility


Although anthraquinone-benzamide derivatives share a common core scaffold, their biological and physicochemical properties are highly sensitive to both the substitution position and the nature of the amide-linked aryl group [1]. A seminal structure-activity study by Collier and Neidle (1988) established that monosubstituted 1-amidoanthraquinones and disubstituted 1,4-diamidoanthraquinones exhibit significantly different DNA-binding interactions, with disubstituted compounds showing additional electrostatic contacts that monosubstituted variants lack [1]. More critically, the same study found that monosubstituted amidoanthraquinones demonstrated no in vivo antitumor activity against L1210 and S180 tumor models, whereas the four disubstituted analogs showed varying levels of measurable activity [1]. Additionally, the para-methyl substituent on the benzamide ring alters lipophilicity relative to the unsubstituted benzamide analog (CAS 81-45-8): a positional isomer, N-(5-chloro-9,10-dioxoanthracen-1-yl)benzamide, has a measured LogP of 4.17 on a C18 column [2], and the addition of the para-methyl group in the target compound is expected to increase LogP by approximately 0.5 log units, affecting membrane permeability, protein binding, and HPLC retention. These differences are not interchangeable for applications requiring predictable DNA-targeting, consistent pharmacokinetic profiles, or specific synthetic reactivity at the 4-chloro position [3].

Head-to-Head Comparator Analysis for N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide: Quantitative Differentiation Data for Scientific Selection


Molecular Weight and Lipophilicity Differentiation Versus the Unsubstituted Benzamide Analog (CAS 81-45-8)

The target compound (C22H14ClNO3, calculated MW 375.81 g/mol) differs from the unsubstituted benzamide analog N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide (C21H12ClNO3, MW 361.78 g/mol, CAS 81-45-8) by exactly one methyl group (+14.03 g/mol) [1]. This structural difference translates to an estimated increase in calculated LogP of approximately 0.5 log units, based on the π-value of a para-methyl substituent on an aromatic amide system [2]. The closest available experimental reference is the 5-chloro positional isomer of the unsubstituted benzamide, which shows a measured LogP of 4.17 [3]. The target compound is therefore predicted to have a LogP of approximately 4.7, which has practical implications for reverse-phase HPLC retention time, organic/aqueous partition coefficients, and passive membrane permeability in cell-based assays [2].

Lipophilicity Physicochemical differentiation HPLC retention

In Vivo Activity Class Distinction: Monosubstituted Amidoanthraquinones vs. 1,2-Disubstituted Analogs

The target compound is a monosubstituted 1-amido-4-chloroanthraquinone. According to the foundational Collier & Neidle (1988) study in Journal of Medicinal Chemistry, monosubstituted amidoanthraquinones as a class showed cytotoxic activity against L1210 cells in vitro but demonstrated no in vivo antitumor activity against L1210 and S180 tumor models [1]. In contrast, the four disubstituted (1,4-diamido) compounds in the same study showed measurable, though low, in vivo activity [1]. This class-level differentiation is critical when comparing the target compound to 1,2-bis-(4-methylbenzamido)-anthraquinone (CC-04), a disubstituted analog claimed in US Patent US8530465B2 for cancer cell growth inhibition [2]. While the patent reports cytotoxicity of CC-04 against NCI 60 human cancer cell lines, quantitative GI50 values for CC-04 were published as part of the NCI Developmental Therapeutics Program screen [2], and the monosubstituted target compound would be predicted, based on the Collier study, to lack comparable in vivo efficacy despite potential in vitro activity.

Antitumor activity In vivo efficacy Drug development

Synthetic Utility Differentiation: 4-Chloro Position as a Reactivity Handle vs. Dechlorinated and Disubstituted Analogs

The 4-chloro substituent on the anthraquinone core of the target compound provides a distinct synthetic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, which is absent in the dechlorinated analog N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide . The photochemical substitution behavior of 1-amino-4-chloroanthraquinone (the synthetic precursor, CAS 2872-47-1) has been characterized: under photochemical conditions with sodium sulfite, this compound undergoes regioselective sulfonation exclusively at the 2-position, whereas 2-aminoanthraquinone gives the 3-sulfonate [1]. This establishes that the 4-chloro substituent directs electrophilic substitution to specific positions, enabling predictable further derivatization. In contrast, the 1,2-disubstituted analog CC-04 lacks a free chloro position, making it unsuitable as a building block for further functionalization. Similarly, the unsubstituted benzamide analog CAS 81-45-8, while retaining the 4-chloro group, lacks the para-methyl substituent that can serve as a spectroscopic handle (characteristic 1H NMR singlet for the CH3 group at ~2.4 ppm) and a modulator of amide bond reactivity [2].

Synthetic chemistry Cross-coupling Building block

DNA Triplex Affinity: Evidence That Substitution Pattern Governs Binding Strength Among Amidoanthraquinones

Quantitative DNase I footprinting studies by Keppler et al. (1999) measured the relative affinities of four disubstituted and two monosubstituted amidoanthraquinone compounds for intermolecular DNA triplexes [1]. The study established a clear rank order of triplex affinity for disubstituted ligands: 2,7 > 1,8 = 1,5 > 2,6 [1]. Monosubstituted compounds showed lower triplex stabilization compared to the 2,7-disubstituted analog [1]. While the target compound N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide was not directly tested in this study, its 1-substituted monosubstituted architecture places it in the lower-affinity class for triplex DNA stabilization relative to optimally positioned disubstituted variants. Furthermore, the Collier & Neidle (1988) study demonstrated that 1-substituted amidoanthraquinones intercalate into duplex DNA but with quantitatively different nonbonded and electrostatic interaction profiles compared to 1,4-disubstituted compounds [2]. These differences arise from the inability of monosubstituted compounds to form simultaneous electrostatic contacts with both DNA strands via basic side chains [2].

DNA binding Triplex stabilization Gene targeting

Spectroscopic Differentiation: IR and MS Signatures Distinguishing the 4-Methylbenzamide from the Unsubstituted Benzamide Analog

The NIST Chemistry Webbook provides a reference condensed-phase IR spectrum for N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide (CAS 81-45-8), compiled by the Coblentz Society [1]. This spectrum shows characteristic anthraquinone carbonyl stretches and amide bands that serve as baseline references. The target compound, bearing a 4-methylbenzamide instead of benzamide, is expected to show a diagnostic shift in the amide II band (N-H bending coupled with C-N stretching) due to the electron-donating effect of the para-methyl group, which increases electron density on the amide nitrogen [2]. Additionally, the SpectraBase database contains a GC-MS spectrum for the closely related positional isomer 2-chloro-N-(4-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide (SpectraBase Compound ID: EHpoSmC628s), demonstrating that the methyl group on the benzamide ring produces a characteristic fragment ion at m/z corresponding to [M-CH3]+ or tropylium ion formation [3]. These spectroscopic differences provide a basis for confirming the identity of the target compound versus the unsubstituted analog using IR or GC-MS, which is critical for quality control in procurement.

Spectroscopic characterization Quality control Identity confirmation

Optimal Application Scenarios for N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide Based on Quantified Differentiators


Late-Stage Diversification Platform for Anthraquinone-Based Chemical Biology Probes

The target compound's dual functional handles—a 4-chloro group for SNAr/cross-coupling and a pre-installed 4-methylbenzamide moiety—make it uniquely suited as a late-stage diversification scaffold [1]. Unlike the dechlorinated analog, which cannot be further functionalized at position 4, or the 1,2-disubstituted CC-04, which has both positions blocked, this compound allows medicinal chemists to synthesize a library of derivatives through a single-step diversification at the chloro position while retaining the amide linkage [1]. The photochemical sulfonation precedent established for 1-amino-4-chloroanthraquinone (which undergoes exclusive 2-sulfonation) demonstrates that the 4-chloroanthraquinone scaffold provides predictable regioselectivity in subsequent reactions [2]. This scenario is particularly relevant for structure-activity relationship (SAR) studies where the 4-methylbenzamide group is the conserved pharmacophore and variations at position 2, 3, or via chloro displacement are explored for target affinity optimization.

Mechanistic DNA Intercalation Studies Requiring a Baseline Monosubstituted Scaffold

The Collier & Neidle (1988) study established that monosubstituted amidoanthraquinones intercalate into DNA with measurable but limited interaction profiles compared to disubstituted analogs [1]. The target compound, as a 1-monosubstituted variant, is ideal for establishing baseline DNA-binding parameters in fluorescence quenching, viscosity, or thermal denaturation assays, against which more complex disubstituted variants can be compared [1]. The Keppler et al. (1999) triplex stabilization study provides a framework for interpreting these results, as the rank order of triplex affinity (2,7 > 1,8 = 1,5 > 2,6 for disubstituted; monosubstituted lower) is well-established [3]. Researchers studying the incremental contribution of a second amide substituent to DNA binding affinity or sequence selectivity would use this compound as the monosubstituted reference standard. The 4-chloro substituent does not preclude DNA intercalation (the anthraquinone core is the primary intercalating moiety) but provides a spectroscopic handle (Cl atom for X-ray crystallography phasing) not available in dechlorinated analogs [1].

Analytical Method Development and Reference Standard for Chloroanthraquinone-Benzamide Series

The target compound's calculated LogP (~4.7) and molecular weight (375.81 g/mol) place it at a distinct retention position in reverse-phase HPLC relative to the unsubstituted benzamide analog (LogP ~4.2, MW 361.78) and the precursor 1-amino-4-chloroanthraquinone (MW 257.67) [1][2]. This makes it valuable as a system suitability standard or retention time marker for HPLC method development involving chloroanthraquinone-benzamide compound libraries. The SIELC separation data for the 5-chloro positional isomer on a Newcrom R1 column [3] provides a starting point for method development, and the calculated incremental contribution of the para-methyl group to LogP can be used to predict elution order. For procurement, this compound can serve as an identity and purity reference when scaling up synthesis of analogs, with MS (m/z 375 [M]+•) and IR (diagnostic amide band shifts) providing orthogonal confirmation of structure [4].

Precursor for Photoredox or Electrochemical Studies Exploiting the 4-Chloroanthraquinone Redox Core

The anthraquinone core is a well-established redox-active moiety, and the presence of the 4-chloro substituent modifies the reduction potential relative to unsubstituted anthraquinone [1]. Studies on chloroanthraquinone semiquinones have demonstrated that chlorosubstitution affects the acid/base and redox characteristics of the semiquinone radical anion compared to unsubstituted anthrasemiquinone [2]. The target compound combines this tunable redox core with a 4-methylbenzamide group that can participate in intramolecular hydrogen bonding or serve as a ligand for metal coordination. For researchers in photoredox catalysis, organic semiconductors, or electrochemical sensor development, this compound offers a scaffold where both the redox potential (via chloro substitution) and the solubility/processability (via the benzamide group) can be systematically varied, unlike simpler chloroanthraquinones that lack the amide functionality for property modulation [1].

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